N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide
Description
Historical Development of Benzothiazole-Based Therapeutic Agents
The benzothiazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by A. W. Hofmann in 1887. Initially explored for industrial applications such as dye production and polymer chemistry, its pharmacological potential became evident in the mid-20th century. Early studies revealed that benzothiazole derivatives exhibited antimicrobial, anti-inflammatory, and anticancer properties, prompting systematic investigations into their structure-activity relationships (SAR).
By the 1990s, benzothiazole-based compounds had entered clinical trials for various indications. For example, 2-(4-aminophenyl)benzothiazole (CJM126) demonstrated selective antitumor activity against breast and ovarian cancer cell lines, underscoring the scaffold’s versatility. Subsequent research identified benzothiazoles as inhibitors of critical enzymes such as topoisomerases, farnesyltransferase, and RAF kinases, further solidifying their role in targeted therapy. The structural flexibility of the benzothiazole ring—enabling substitutions at the 2-, 4-, and 6-positions—has allowed chemists to optimize pharmacokinetic properties while retaining biological efficacy.
Table 1: Milestones in Benzothiazole-Based Drug Development
Evolution of Sulfonamide Chemistry in Medicinal Research
Sulfonamides, first synthesized in 1908, revolutionized medicine with the introduction of Prontosil in 1932, the first systemic antibacterial agent. This discovery marked the advent of the antibiotic era, with sulfonamides becoming foundational treatments for bacterial infections. Over time, their applications expanded beyond antibacterials; sulfonamide derivatives were developed as carbonic anhydrase inhibitors, antidiabetics, and antiviral agents.
The sulfonamide group’s unique electronic properties—such as its strong electron-withdrawing effects and ability to form hydrogen bonds—make it a valuable motif in drug design. For instance, the sulfonamide moiety enhances binding affinity to enzymatic active sites, as seen in celecoxib (a COX-2 inhibitor) and dorzolamide (a glaucoma medication). Modern synthetic techniques, including transition-metal-catalyzed reactions, have further diversified sulfonamide chemistry, enabling the creation of complex derivatives with tailored biological activities.
Table 2: Key Developments in Sulfonamide Chemistry
Emergence of Hybrid Molecular Structures in Drug Design
The concept of hybrid molecules—combining two or more pharmacophores—has gained traction as a strategy to overcome drug resistance and improve efficacy. Benzothiazole-sulfonamide hybrids exemplify this approach, leveraging the complementary activities of both motifs. For example, benzothiazoles contribute planar aromaticity for DNA intercalation, while sulfonamides enhance solubility and enzyme-targeting capabilities.
Recent studies highlight hybrids such as N-(6-fluorobenzothiazol-2-yl)-4-sulfamoylbenzamide , which exhibits dual inhibition of carbonic anhydrase and histone deacetylases. Such multitarget engagement addresses the complexity of diseases like cancer and neurodegenerative disorders, where single-target therapies often fail.
Rationale for Combining Benzothiazole and Sulfonamide Pharmacophores
The fusion of benzothiazole and sulfonamide motifs is grounded in their synergistic pharmacological profiles:
- Benzothiazole :
- Sulfonamide :
In N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide , the tetrahydrobenzothiazole core likely enhances membrane permeability, while the 4-methoxyphenylsulfonamide moiety confers selective enzyme inhibition. This hybrid structure exemplifies rational design principles aimed at maximizing therapeutic potential through molecular synergy.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-23(2)12-18-20(19(27)13-23)32-22(24-18)25-21(28)14-5-4-6-15(11-14)26-33(29,30)17-9-7-16(31-3)8-10-17/h4-11,26H,12-13H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFFPBRCBRUDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step often involves the cyclization of a precursor molecule to form the benzo[d]thiazole ring. This can be achieved through the reaction of a substituted aniline with a thiocarbonyl compound under acidic conditions.
Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through alkylation and oxidation reactions, respectively. Alkylation can be performed using alkyl halides in the presence of a base, while oxidation can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Coupling with the Methoxyphenyl Group: The final step involves coupling the intermediate with a methoxyphenyl derivative, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzo[d]thiazole ring or the methoxyphenyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzo[d]thiazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole compounds exhibit activity against a range of bacteria and fungi. The presence of the sulfonamide functional group enhances the compound's bioactivity by facilitating interactions with bacterial enzymes.
Case Study: Antimicrobial Activity
A study conducted on similar benzothiazole derivatives demonstrated that modifications to the structure can significantly affect their antimicrobial potency. The introduction of a methoxyphenylsulfonamido group was found to increase efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Cancer Research
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide has been investigated for its role in cancer therapy . Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies revealed that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Dipeptidyl Peptidase | Non-competitive | 8.3 |
Drug Development
This compound's unique structure positions it as a candidate for further development into a pharmaceutical agent. Its ability to modulate biological pathways makes it suitable for designing drugs targeting complex diseases.
Research Insights:
Recent investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, enhancing their viability as therapeutic agents .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments indicate low toxicity levels in animal models.
Toxicity Data Table: Preliminary Findings
| Test Subject | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Mice | 50 | No adverse effects |
| Rats | 100 | Mild lethargy |
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on core structures, substituents, physicochemical properties, and spectral characteristics.
Structural and Functional Group Variations
| Compound | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydrobenzo[d]thiazole | 3-(4-Methoxyphenylsulfonamido)benzamide | Sulfonamido, benzamide, ketone |
| N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, Ev1) | Thiadiazole | Isoxazolyl, phenyl, benzamide | Benzamide, isoxazole |
| 5-(4-(4-X-Phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiones (7–9, Ev2) | Triazole | 4-(4-X-Phenylsulfonyl)phenyl, 2,4-difluorophenyl | Sulfonyl, triazole-thione |
| S-Alkylated Triazoles (10–15, Ev2) | Triazole | Alkylated thioether, 4-fluorophenyl/phenyl | Thioether, ketone |
Key Observations :
- The target’s tetrahydrobenzothiazole core differs from thiadiazole (Ev1) and triazole (Ev2) systems, impacting ring rigidity and electronic properties.
- The 4-methoxyphenylsulfonamido group in the target contrasts with sulfonyl (Ev2) or acetylpyridinyl (Ev1) substituents, altering hydrogen-bonding capacity and solubility.
Physicochemical and Spectroscopic Data
| Compound | Melting Point (°C) | Yield (%) | IR Key Bands (cm⁻¹) | NMR Highlights (δ, ppm) |
|---|---|---|---|---|
| Target Compound | N/A | N/A | ~1250–1350 (S=O), ~1600–1680 (C=O) (inferred) | Aromatic protons: ~7.0–8.5 (m, Ar-H) |
| Compound 6 (Ev1) | 160 | 70 | 1606 (C=O) | 7.36–8.13 (m, Ar-H, isoxazole-H) |
| Compound 8a (Ev1) | 290 | 80 | 1679, 1605 (2C=O) | 2.49 (s, CH₃), 7.47–8.39 (m, Ar-H) |
| Triazole-thiones 7–9 (Ev2) | N/A | N/A | 1247–1255 (C=S), 3278–3414 (NH) | Absence of C=O, NH tautomerism confirmed |
Key Observations :
- Higher melting points in Ev1 compounds (e.g., 8a: 290°C) correlate with extended aromaticity and rigid structures compared to the target’s partially saturated core.
- Ev2 triazole-thiones show tautomerism, absent in the target due to its stable sulfonamido linkage.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C20H24N2O3S2
- Molecular Weight : 404.54 g/mol
- CAS Number : 922956-56-7
Synthesis
The synthesis of this compound typically involves the condensation of various aromatic amines and sulfonamides with the benzo[d]thiazole framework. Specific synthetic routes may vary depending on the substituents and desired purity levels.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound has shown promise in several areas:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against leukemia cells with varying degrees of effectiveness.
- A study reported an IC50 value of 6.7 µg/mL for one of its analogues against CCRF-CEM leukemia cells, suggesting potential for further development as an anticancer agent .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against several bacterial strains. Results indicate moderate effectiveness, warranting further investigation into its mechanism of action.
-
Enzyme Inhibition :
- It has been shown to inhibit certain enzymes involved in metabolic pathways critical to cancer cell proliferation. This inhibition may contribute to its anticancer properties.
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that the compound may interfere with cellular signaling pathways and metabolic processes critical for cancer cell survival.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and benzamide functionalization. Key steps include:
- Thiazole Core Synthesis : Use cyclocondensation of thiourea derivatives with ketones under acidic conditions (e.g., HCl/EtOH) to form the tetrahydrobenzo[d]thiazol-7-one scaffold .
- Sulfonamide Coupling : React 4-methoxyphenylsulfonyl chloride with aniline intermediates in dichloromethane (DCM) using triethylamine (TEA) as a base to minimize side reactions .
- Optimization Strategies : Adjust reaction time, temperature (e.g., reflux vs. room temperature), and solvent polarity (e.g., DMF for solubility vs. EtOH for crystallization). Monitor purity via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for yield improvement .
Basic: Which spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation address ambiguities?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., dimethyl groups at C5/C5 and methoxy group on the phenyl ring). Use DEPT-135 to distinguish CH₂/CH₃ groups in the thiazole ring .
- IR Spectroscopy : Validate sulfonamide (SO₂-NH, ~1300–1350 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .
- Ambiguity Resolution : Cross-reference with computational NMR predictors (e.g., ACD/Labs) and compare with analogous compounds (e.g., ’s thiadiazole derivatives) to resolve overlapping signals .
Advanced: How can molecular docking and DFT studies elucidate the compound’s biological target interactions?
Methodological Answer:
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) based on structural analogs (e.g., sulfonamide-containing antimicrobials in ).
- Docking Workflow :
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
Advanced: What experimental design adjustments resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability Factors : Assess solubility (via shake-flask method) and permeability (Caco-2 assay). Modify formulation (e.g., nanoemulsions) if poor GI absorption is observed .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies (e.g., ’s CYP enzyme inhibition data).
- Dosage Regimen : Optimize dosing frequency based on pharmacokinetic studies (e.g., AUC, t½) to maintain therapeutic concentrations in vivo .
Advanced: How can AI-driven tools enhance synthesis optimization and property prediction?
Methodological Answer:
- Retrosynthesis Planning : Employ platforms like IBM RXN or Synthia to propose alternative synthetic routes, reducing trial-and-error experimentation .
- Reaction Condition Prediction : Train machine learning models on datasets (e.g., USPTO) to predict optimal catalysts, solvents, and temperatures for sulfonamide coupling .
- Property Prediction : Use graph neural networks (GNNs) to estimate solubility, logP, and toxicity profiles, integrating tools like COMSOL Multiphysics for multi-parameter optimization .
Basic: What purification techniques are most effective for isolating this compound from reaction byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → DCM/methanol) to separate polar sulfonamide derivatives .
- Recrystallization : Employ ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the product and unreacted starting materials .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) for high-purity isolation, monitored at λ = 254 nm .
Advanced: How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (improves metabolic resistance) or replace the benzamide with a pyridine amide (reduces CYP450 interaction) .
- ProDrug Strategies : Introduce ester or carbamate moieties at labile sites (e.g., sulfonamide NH) to delay hepatic metabolism .
- In Silico Metabolism Prediction : Use software like StarDrop or MetaSite to identify metabolic hotspots and guide modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
